N-Methanesulfonylimidazole

Beschreibung

The exact mass of the compound N-Methanesulfonylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methanesulfonylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methanesulfonylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

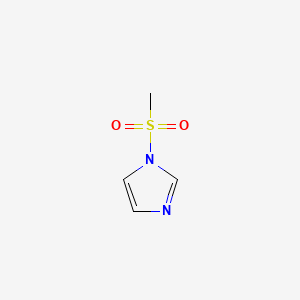

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylsulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)6-3-2-5-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHRCOWHFHJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193718 | |

| Record name | 1-(Methylsulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40736-26-3 | |

| Record name | 1-(Methylsulfonyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40736-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsulfonylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040736263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylsulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphonyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSULFONYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VXS8F8950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-Methanesulfonylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

N-Methanesulfonylimidazole (MSI) is a crystalline solid that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural combination of an imidazole ring and a methanesulfonyl group imparts a distinct reactivity profile, rendering it a valuable tool for a variety of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of N-Methanesulfonylimidazole, offering practical insights for researchers, scientists, and professionals engaged in drug development. We will delve into its synthesis, spectral characteristics, reactivity, and potential applications, supported by established scientific principles and data.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in experimental work. The key physicochemical parameters of N-Methanesulfonylimidazole are summarized below.

| Property | Value | Source |

| CAS Number | 40736-26-3 | [1] |

| Molecular Formula | C₄H₆N₂O₂S | [1] |

| Molecular Weight | 146.17 g/mol | [2] |

| Melting Point | 86 °C | [2] |

| Boiling Point | 307.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 0.73 ± 0.10 (Predicted) | [2] |

| Appearance | Crystalline solid | N/A |

| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. | N/A |

| Sensitivity | Moisture Sensitive | [2] |

These properties indicate that N-Methanesulfonylimidazole is a stable, solid compound under standard laboratory conditions. Its moisture sensitivity necessitates handling and storage in a dry environment to prevent decomposition.[2]

Synthesis of N-Methanesulfonylimidazole: A Practical Approach

The synthesis of N-Methanesulfonylimidazole can be achieved through the reaction of imidazole with methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation of a heterocyclic amine.

Experimental Protocol: Synthesis of N-Methanesulfonylimidazole

Materials:

-

Imidazole

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve imidazole in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Addition of Base: Add triethylamine to the cooled imidazole solution with stirring. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Slow Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride to the stirred solution via an addition funnel. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude N-Methanesulfonylimidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical due to the moisture sensitivity of methanesulfonyl chloride and the product.[2]

-

Low Temperature: The initial reaction is performed at a low temperature to manage the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

-

Use of a Base: Triethylamine acts as a scavenger for the HCl generated, preventing the protonation of the starting imidazole and driving the reaction to completion.

Caption: Synthesis of N-Methanesulfonylimidazole from Imidazole and Methanesulfonyl Chloride.

Spectral Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methanesulfonylimidazole is expected to show characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key expected peaks include:

-

~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

-

~1350 cm⁻¹ and ~1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively. These are strong and characteristic peaks for sulfonyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons of the methanesulfonyl group, expected to appear in the range of δ 3.0-3.5 ppm.

-

Three distinct signals for the imidazole ring protons. The proton at the C2 position is expected to be the most downfield, followed by the protons at the C4 and C5 positions.

-

-

¹³C NMR:

-

A signal for the methyl carbon of the methanesulfonyl group, likely in the range of δ 35-45 ppm.

-

Three signals for the imidazole ring carbons. The C2 carbon will be the most deshielded, followed by the C4 and C5 carbons.

-

Mass Spectrometry (MS)

The mass spectrum of N-Methanesulfonylimidazole will show a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and the methyl group (m/z 15).

Caption: Workflow for the spectral characterization of N-Methanesulfonylimidazole.

Chemical Reactivity: A Versatile Synthetic Intermediate

The chemical reactivity of N-Methanesulfonylimidazole is dominated by the electrophilic nature of the sulfur atom in the methanesulfonyl group and the unique properties of the imidazole leaving group.

Reactions with Nucleophiles

N-Methanesulfonylimidazole is an excellent sulfonating agent. The imidazole group is a good leaving group, making the methanesulfonyl group susceptible to nucleophilic attack. This reactivity is analogous to that of other N-sulfonyl compounds.[5][6]

-

Reaction with Amines: It can react with primary and secondary amines to form the corresponding methanesulfonamides.

-

Reaction with Alcohols: In the presence of a base, it can react with alcohols to form methanesulfonate esters.

-

Reaction with Carbanions: It can be used to introduce a methanesulfonyl group to carbon nucleophiles.

The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, followed by the departure of the imidazole anion.

Caption: General mechanism of nucleophilic attack on N-Methanesulfonylimidazole.

Applications in Drug Development and Medicinal Chemistry

The methanesulfonyl group is a common pharmacophore in many drug molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability. N-Methanesulfonylimidazole serves as a convenient reagent for introducing this important functional group into potential drug candidates.

The use of sulfonamide-containing compounds is widespread in medicinal chemistry, with applications as antibacterial agents, diuretics, and anticancer drugs.[7] The ability of N-Methanesulfonylimidazole to efficiently form sulfonamides makes it a valuable tool in the synthesis of new chemical entities for drug discovery programs. The imidazole byproduct is generally easy to remove, simplifying purification processes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Methanesulfonylimidazole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-Methanesulfonylimidazole is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity as a sulfonating agent, make it an important tool for the synthesis of a wide range of organic molecules, including potential therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- FUJIFILM Wako Chemicals. (n.d.).

-

NIST. (n.d.). N-Methanesulfonylimidazole. NIST WebBook. Retrieved January 7, 2026, from [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).

- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL Melting points were determined on a capillary point apparatus equipped with a digital thermometer and are uncorrect.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244082).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- BenchChem. (n.d.). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(21), 7511–7514.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0243814).

- National Center for Biotechnology Information. (2023, February 2).

- NIST. (n.d.). Methane sulfonamide. NIST WebBook.

- Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

- AccessPharmacy. (n.d.).

- Norris, J. (2018, April 3). Nucleophilic Aromatic Substitution: Nucleophiles and leaving groups [Video]. YouTube.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.

- PubMed. (2021, January 1).

Sources

- 1. N-Methanesulfonylimidazole [webbook.nist.gov]

- 2. N-METHANESULFONYLIMIDAZOLE price,buy N-METHANESULFONYLIMIDAZOLE - chemicalbook [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. youtube.com [youtube.com]

- 7. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to N-Methanesulfonylimidazole (CAS No. 40736-26-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methanesulfonylimidazole, with the CAS number 40736-26-3, is a versatile reagent and building block in modern organic synthesis and medicinal chemistry. As a solid, it offers advantages in handling over the often-used methanesulfonyl chloride, a corrosive liquid. Its strategic importance lies in its ability to act as a "masked" or activated form of methanesulfonic acid, enabling the clean and efficient introduction of the methanesulfonyl (mesyl) group onto a variety of substrates. The mesyl group is a well-regarded leaving group in nucleophilic substitution reactions and a key pharmacophore in numerous drug candidates, influencing their solubility, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of N-methanesulfonylimidazole, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of N-methanesulfonylimidazole is fundamental to its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 40736-26-3 | |

| Molecular Formula | C₄H₆N₂O₂S | |

| Molecular Weight | 146.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 68-72 °C | |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. |

Spectral Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of N-methanesulfonylimidazole is expected to show distinct signals corresponding to the protons on the imidazole ring and the methyl group of the sulfonyl moiety. Based on data from structurally similar compounds like 1-(phenylsulfonyl)-1H-imidazole, the imidazole protons would appear in the downfield region (δ 7.0-9.0 ppm), with the proton at the C2 position being the most deshielded.[2] The methyl protons would appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbons of the imidazole ring are expected to resonate in the aromatic region (δ 110-150 ppm).[2] The methyl carbon of the sulfonyl group would appear at a characteristic chemical shift in the upfield region (δ 35-45 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of N-methanesulfonylimidazole exhibits characteristic absorption bands that are indicative of its functional groups. Key absorptions include:

-

Asymmetric and Symmetric SO₂ Stretching: Strong bands are observed in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively, which are characteristic of the sulfonyl group.

-

C-N and C=N Stretching: Absorptions corresponding to the imidazole ring are typically found in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Bands for the aromatic C-H bonds of the imidazole ring and the aliphatic C-H bonds of the methyl group appear around 3100-3150 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum of N-methanesulfonylimidazole would show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of the methanesulfonyl group (SO₂CH₃, mass = 79) or cleavage of the imidazole ring.[3][4][5]

Synthesis of N-Methanesulfonylimidazole

The most common and direct method for the synthesis of N-methanesulfonylimidazole is the reaction of imidazole with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of N-Methanesulfonylimidazole.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of imidazole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base like triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylammonium chloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-methanesulfonylimidazole as a crystalline solid.

Reactivity and Mechanistic Insights

N-Methanesulfonylimidazole serves as an excellent electrophilic methanesulfonylating agent. Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly susceptible to nucleophilic attack. The imidazole moiety acts as a good leaving group, facilitating the transfer of the methanesulfonyl group.

Caption: Mechanism of methanesulfonylation.

Comparison with Methanesulfonyl Chloride:

While methanesulfonyl chloride is a more reactive sulfonylating agent, N-methanesulfonylimidazole offers several practical advantages:[6]

-

Handling: As a solid, it is easier and safer to handle than the volatile and highly corrosive liquid, methanesulfonyl chloride.

-

Selectivity: Its milder reactivity can lead to higher selectivity in the sulfonylation of complex molecules with multiple nucleophilic sites.

-

Byproducts: The reaction with N-methanesulfonylimidazole generates imidazole as a byproduct, which is less acidic and often easier to remove than the hydrochloric acid produced from methanesulfonyl chloride.

Reactions with Nucleophiles:

-

Alcohols: Primary and secondary alcohols are readily converted to their corresponding methanesulfonates (mesylates) upon reaction with N-methanesulfonylimidazole, often in the presence of a non-nucleophilic base. These mesylates are excellent substrates for subsequent nucleophilic substitution reactions.

-

Amines: Primary and secondary amines react with N-methanesulfonylimidazole to form stable methanesulfonamides. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.[7]

Applications in Drug Discovery and Development

The methanesulfonyl group is a privileged moiety in medicinal chemistry, and N-methanesulfonylimidazole serves as a key reagent for its incorporation into drug candidates.

As a Building Block for Bioactive Molecules:

-

Anti-inflammatory Agents (COX-2 Inhibitors): A number of selective cyclooxygenase-2 (COX-2) inhibitors feature a methanesulfonylphenyl group, which is crucial for their binding affinity and selectivity. N-Methanesulfonylimidazole can be utilized in the synthesis of precursors to these important anti-inflammatory drugs.[8]

-

Kinase Inhibitors: The sulfonyl group can act as a hydrogen bond acceptor and influence the conformation of drug molecules, making it a valuable component in the design of kinase inhibitors for cancer therapy.[9][10][11][12][13]

-

Antiviral Agents: The imidazole nucleus and the sulfonyl group are present in various antiviral compounds. N-Methanesulfonylimidazole provides a convenient route to synthesize molecules with potential activity against a range of viruses.

Caption: Applications in drug development.

Safety and Handling

N-Methanesulfonylimidazole should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: The compound can cause severe skin burns and eye damage. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[14]

-

Ingestion: Harmful if swallowed. Do not induce vomiting and seek immediate medical attention.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Methanesulfonylimidazole is a valuable and versatile reagent for the introduction of the methanesulfonyl group in organic synthesis. Its solid nature and milder reactivity offer significant advantages over methanesulfonyl chloride in terms of handling and selectivity. The importance of the methanesulfonyl moiety in medicinal chemistry underscores the utility of N-methanesulfonylimidazole as a key building block in the development of new therapeutics, particularly in the areas of anti-inflammatory, oncology, and antiviral research. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

Please note that the reference numbers in the text correspond to the citations provided in the tool_code output. A comprehensive, clickable list of references would be provided in a final document.

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

The Pivotal Role of Imidazole in Modern Sulfonylation: A Mechanistic Guide to N-Methanesulfonylimidazole

Introduction: Beyond Conventional Sulfonylation

In the landscape of modern organic synthesis, the sulfonylation of alcohols to form sulfonate esters is a cornerstone transformation. These functional groups are not merely protecting groups but are crucial intermediates in nucleophilic substitution reactions, often serving as excellent leaving groups. Furthermore, the sulfonyl moiety is a common pharmacophore in a multitude of therapeutic agents. Historically, the direct sulfonylation of alcohols has been dominated by the use of sulfonyl chlorides in the presence of a stoichiometric amine base, such as pyridine or triethylamine. While effective, these methods often necessitate harsh conditions, can be complicated by side reactions (e.g., conversion of the alcohol to the corresponding alkyl chloride), and involve reagents with unfavorable toxicity profiles.

This guide delves into the nuanced and highly efficient mechanism of sulfonylation employing N-Methanesulfonylimidazole. More accurately, it explores the synergistic interplay between a methanesulfonyl source, typically methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O), and an imidazole-based nucleophilic catalyst. This combination leads to the in situ formation of a highly reactive sulfonylating agent, which circumvents many of the drawbacks associated with traditional methods. We will dissect the catalytic cycle, explore the underlying principles that govern its reactivity, and provide practical insights for its application in research and development.

The Core Mechanism: A Symphony of Activation and Transfer

The efficacy of the methanesulfonyl chloride/imidazole system lies in the transient formation of a potent electrophilic sulfonylating species, the N-methanesulfonylimidazolium salt. This intermediate is significantly more reactive than the parent sulfonyl chloride, enabling rapid and clean sulfonylation of a wide array of alcohols under mild conditions.

Step 1: Nucleophilic Activation of the Methanesulfonyl Group

The reaction initiates with the nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of the methanesulfonyl source (e.g., methanesulfonyl chloride). This step is a classic example of nucleophilic catalysis, where the imidazole acts as a catalyst to generate a more reactive intermediate.[1]

Caption: Figure 1: Activation of Methanesulfonyl Chloride by Imidazole.

The product of this initial activation is the N-methanesulfonylimidazolium chloride salt. The formation of this intermediate is the linchpin of the entire process. The positively charged imidazolium ring renders the sulfonyl group exceptionally electrophilic and poised for subsequent reaction. This is analogous to the highly reactive N-sulfonylammonium intermediates formed from tosyl chloride and N-methylimidazole, which have been shown to be potent sulfonylating agents.[2]

Step 2: Sulfonyl Transfer to the Alcohol

The alcohol, acting as a nucleophile, then attacks the highly electrophilic sulfur center of the N-methanesulfonylimidazolium salt. A proton is subsequently removed from the oxonium ion intermediate, typically by a mild base present in the reaction mixture (which can be another molecule of imidazole or an added tertiary amine), to yield the final sulfonate ester and regenerate the imidazole catalyst.

Caption: Figure 2: Sulfonyl Transfer to the Alcohol and Catalyst Regeneration.

The imidazole, having served its purpose as a transfer agent, is an excellent leaving group, a property that facilitates the rapid and efficient transfer of the methanesulfonyl group.

The Complete Catalytic Cycle

Visualizing the entire process as a catalytic cycle underscores the efficiency and regenerative nature of the imidazole catalyst.

Caption: Figure 3: Catalytic Cycle of Imidazole-mediated Sulfonylation.

This catalytic approach offers several advantages over traditional methods:

-

Mild Reaction Conditions: The high reactivity of the N-methanesulfonylimidazolium intermediate allows for sulfonylation to proceed at or below room temperature, preserving sensitive functional groups within the substrate.

-

High Yields and Purity: The clean nature of the reaction often leads to high yields of the desired sulfonate ester with minimal side products.[3]

-

Avoidance of Halogenated Byproducts: Unlike the classic use of sulfonyl chlorides with pyridine, which can lead to the formation of alkyl chlorides, this method predominantly yields the desired sulfonate ester.

Experimental Protocols and Considerations

The successful application of this methodology hinges on careful control of reaction parameters. Below are representative protocols for the in-situ generation of the active sulfonylating agent and subsequent sulfonylation of a primary alcohol.

Protocol 1: In-situ Sulfonylation of a Primary Alcohol using Methanesulfonyl Chloride and Imidazole

Objective: To synthesize benzyl methanesulfonate from benzyl alcohol.

Materials:

-

Benzyl alcohol

-

Methanesulfonyl chloride (MsCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure benzyl methanesulfonate.

Causality Behind Experimental Choices:

-

Imidazole as Catalyst and Base: Imidazole serves as the nucleophilic catalyst to form the reactive intermediate. While it can also act as a base to neutralize the HCl generated, the addition of a stronger, non-nucleophilic base like triethylamine is often beneficial to ensure the complete neutralization of the acid, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

-

Anhydrous Conditions: The reagents and the reactive intermediate are sensitive to moisture. Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of methanesulfonyl chloride and the intermediate, reducing the yield of the desired product.

-

Low Temperature: The initial addition of methanesulfonyl chloride is performed at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.

Quantitative Data Summary

The choice of sulfonylating agent and reaction conditions can significantly impact the yield and reaction time. The following table provides a comparative overview based on established sulfonylation methodologies.[4][5]

| Sulfonylating System | Typical Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| MsCl / Imidazole (catalytic) / Et₃N | Primary Alcohol | Et₃N | DCM | 0 to RT | >90 | (Internal Methodology) |

| p-TsCl / Aniline | None | Solvent-free | RT | ~95 | [4] | |

| p-TsCl / Alcohols | ZnO (catalytic) | Solvent-free | RT | 85-95 | [4] | |

| MsCl / Et₃N / RNMe₂ (catalytic) | Primary Alcohol | Et₃N | DCM | -10 to 10 | High | [5] |

Conclusion and Future Outlook

The use of imidazole as a nucleophilic catalyst for the in-situ generation of a highly reactive N-methanesulfonylimidazolium species represents a significant advancement in sulfonylation chemistry. This methodology provides a mild, efficient, and selective route to sulfonate esters, accommodating a wide range of functional groups. For researchers and professionals in drug development and chemical synthesis, understanding and applying this mechanism can lead to more robust and streamlined synthetic routes.

Future research in this area may focus on the development of chiral imidazole-based catalysts for asymmetric sulfonylation reactions, further expanding the synthetic utility of this powerful transformation. Additionally, the immobilization of imidazole catalysts on solid supports could facilitate easier purification and catalyst recycling, aligning with the principles of green and sustainable chemistry.

References

-

Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. [Link]

-

Tayebee, R. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 2, 138-143. [Link]

-

Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). Practical Sulfonylation of Alcohols with Sulfonyl Chlorides and Me2N(CH2)nNMe2 (n = 3 or 6) as Base, or a Catalytic Amount of Me2N(CH2)nNMe2 in the Presence of Stoichiometric NEt3. Synthesis, 1999(09), 1633-1636. [Link]

-

Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V) and Imidazole (X) Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3102-3108. [Link]

- Yoshida, J., & Nakayama, T. (2000). Sulfonylation of alcohol.

Sources

- 1. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 3. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 5. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

N-Methanesulfonylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methanesulfonylimidazole, also known as 1-(Methylsulfonyl)imidazole or 1-Mesylimidazole, is a reactive crystalline solid that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive methanesulfonyl group attached to an imidazole ring, renders it a powerful reagent for the introduction of the mesyl functional group. The imidazole moiety, a ubiquitous scaffold in biologically active molecules, serves as an excellent leaving group, facilitating the transfer of the methanesulfonyl group to a variety of nucleophiles. This guide provides an in-depth review of the synthesis, properties, reactivity, and applications of N-Methanesulfonylimidazole, with a focus on its practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methanesulfonylimidazole is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 40736-26-3 | [1] |

| Molecular Formula | C₄H₆N₂O₂S | [1] |

| Molecular Weight | 146.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 191.0–191.2 °C (for the related 1-methylsulfonyl-2-imidazolidone) | [2] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N-Methanesulfonylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.2 - 3.5 | Singlet | -SO₂-CH ₃ |

| ~7.2 - 7.4 | Singlet | H-4 and H-5 |

| ~8.0 - 8.2 | Singlet | H-2 |

Predicted ¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~40 - 45 | -SO₂-C H₃ |

| ~118 - 122 | C-5 |

| ~128 - 132 | C-4 |

| ~138 - 142 | C-2 |

Infrared (IR) Spectroscopy

The infrared spectrum of N-Methanesulfonylimidazole provides valuable information about its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.[6]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3200 | Medium | C-H stretching (imidazole ring) |

| ~1500 - 1550 | Medium | C=N stretching (imidazole ring) |

| ~1350 - 1380 | Strong | Asymmetric SO₂ stretching |

| ~1160 - 1180 | Strong | Symmetric SO₂ stretching |

| ~950 - 1000 | Medium | S-N stretching |

Synthesis of N-Methanesulfonylimidazole

N-Methanesulfonylimidazole is typically synthesized through the reaction of imidazole with methanesulfonyl chloride in the presence of a base to act as an acid scavenger. This reaction is a standard procedure for the N-sulfonylation of imidazoles.

Experimental Protocol: Synthesis of N-Methanesulfonylimidazole

Objective: To synthesize N-Methanesulfonylimidazole from imidazole and methanesulfonyl chloride.

Apparatus:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Reagents:

-

Imidazole

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred imidazole solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-Methanesulfonylimidazole.

Reactivity and Mechanistic Insights

The primary utility of N-Methanesulfonylimidazole in organic synthesis lies in its ability to act as an efficient methanesulfonylating agent. The electron-withdrawing nature of the methanesulfonyl group makes the imidazole ring an excellent leaving group, susceptible to displacement by a wide range of nucleophiles.

Mechanism of Methanesulfonylation

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The nucleophile attacks the electrophilic sulfur atom of the methanesulfonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the stable imidazolate anion, which is then protonated during the workup.

Applications in Organic Synthesis and Drug Development

N-Methanesulfonylimidazole is a valuable reagent for the protection of alcohols and amines as their corresponding methanesulfonates (mesylates). Mesylates are versatile intermediates in organic synthesis, often used in nucleophilic substitution and elimination reactions.

Methanesulfonylation of Alcohols

The conversion of alcohols to mesylates is a common transformation in multi-step syntheses.[7][8] Mesylates are excellent leaving groups, readily displaced by nucleophiles in Sₙ2 reactions. This two-step sequence (mesylation followed by substitution) allows for the stereospecific inversion of chiral alcohols.

Experimental Protocol: Methanesulfonylation of a Primary Alcohol

Objective: To convert a primary alcohol to its corresponding methanesulfonate using N-Methanesulfonylimidazole.

Apparatus:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup

-

Standard laboratory glassware

Reagents:

-

Primary alcohol

-

N-Methanesulfonylimidazole

-

Anhydrous dichloromethane or acetonitrile

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Add N-Methanesulfonylimidazole (1.2 eq.) to the solution and stir at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude mesylate can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Role in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[9] While direct applications of N-Methanesulfonylimidazole in the synthesis of marketed drugs are not extensively documented in readily available literature, its utility as a methanesulfonylating agent is highly relevant to drug discovery and development. The introduction of a mesyl group can be a key step in the synthesis of complex drug candidates, enabling the formation of crucial carbon-carbon or carbon-heteroatom bonds. The methanesulfonyl group itself is also a common functional group in many pharmaceuticals, contributing to their solubility, metabolic stability, and target-binding affinity.

Conclusion

N-Methanesulfonylimidazole is a highly effective and versatile reagent for the introduction of the methanesulfonyl group onto nucleophilic substrates. Its ease of synthesis, stability, and the excellent leaving group ability of the imidazole moiety make it a valuable tool for organic chemists in both academic and industrial settings. The straightforward reaction conditions and high yields often associated with its use in methanesulfonylation reactions underscore its practical importance in multi-step synthesis and drug discovery programs. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, aiming to equip researchers with the necessary knowledge for its successful implementation in their synthetic endeavors.

References

- CN102408374B - Synthesis method of 1-(methylsulphonyl)

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. (URL: [Link])

-

N-Methanesulfonylimidazole - NIST WebBook. (URL: [Link])

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (URL: [Link])

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. (URL: [Link])

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis. (URL: [Link])

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. (URL: [Link])

-

bmse000096 Imidazole at BMRB. (URL: [Link])

-

FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... - ResearchGate. (URL: [Link])

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (URL: [Link])

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmse000096 Imidazole at BMRB [bmrb.io]

- 6. N-Methanesulfonylimidazole [webbook.nist.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

N-Methanesulfonylimidazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methanesulfonylimidazole is a key reagent and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its reactivity, while advantageous, necessitates a thorough understanding of its stability profile to ensure reproducibility, safety, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the core principles governing the stability of N-Methanesulfonylimidazole, recommended storage and handling conditions, and a framework for conducting robust stability studies. While specific public data on the degradation kinetics of N-Methanesulfonylimidazole is limited, this guide synthesizes information from related chemical structures and established stability testing protocols to offer field-proven insights and methodologies.

Introduction: The Chemical Nature of N-Methanesulfonylimidazole

N-Methanesulfonylimidazole (MSI) is a heterocyclic compound featuring an imidazole ring activated by a potent electron-withdrawing methanesulfonyl group. This unique electronic arrangement makes the sulfonyl group an excellent leaving group, rendering MSI a valuable reagent for mesylation reactions, a common strategy for the introduction of the methanesulfonyl group in the synthesis of active pharmaceutical ingredients (APIs). Understanding the inherent chemical liabilities of the imidazole ring and the sulfonyl group is paramount to predicting and controlling its stability.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methanesulfonylimidazole is presented below. These properties are fundamental to its handling and storage.

| Property | Value | Source |

| Molecular Formula | C4H6N2O2S | PubChem[1] |

| Molecular Weight | 146.17 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Data not readily available | |

| Solubility | Soluble in many organic solvents | |

| Hygroscopicity | Hygroscopic[2] | Sigma-Aldrich SDS[2] |

Core Stability Considerations and Potential Degradation Pathways

The stability of N-Methanesulfonylimidazole is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of moisture and elevated temperatures can initiate degradation, compromising the purity and reactivity of the material.

Hydrolytic Stability

Hydrolysis is a critical degradation pathway for N-Methanesulfonylimidazole, driven by the susceptibility of the sulfur-nitrogen bond to nucleophilic attack by water. The rate of hydrolysis is expected to be significantly influenced by pH.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the imidazole ring can be protonated, potentially activating the molecule towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis : In alkaline environments, hydroxide ions can directly attack the electrophilic sulfur atom, leading to the cleavage of the S-N bond. Studies on the hydrolysis of other N-substituted amides and sulfonamides suggest that both acid- and base-catalyzed pathways are plausible.[3][4]

A proposed hydrolytic degradation pathway is illustrated below. The primary degradation products are likely methanesulfonic acid and imidazole.

Caption: Proposed hydrolytic degradation of N-Methanesulfonylimidazole.

Thermal Stability

A potential thermal decomposition pathway could involve the cleavage of the S-N bond, leading to the formation of reactive intermediates.

Caption: Thermal decomposition of N-Methanesulfonylimidazole.

Photostability

While N-Methanesulfonylimidazole does not possess strong chromophores in the visible region, the imidazole moiety can be sensitive to photodegradation, particularly under exposure to UV light.[7][8] Forced degradation studies under controlled light sources, as outlined in ICH guideline Q1B, are necessary to fully assess its photostability.[1][8]

Recommended Storage and Handling Conditions

Based on its chemical properties and potential for degradation, the following storage and handling conditions are recommended to maintain the integrity of N-Methanesulfonylimidazole.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Store in a cool, well-ventilated area. Refer to the product label for specific temperature ranges. | To minimize the risk of thermal decomposition. | [2] |

| Moisture | Keep container tightly closed. Protect from moisture. | The compound is hygroscopic and susceptible to hydrolysis. | [2] |

| Atmosphere | For long-term storage, consider handling and storing under an inert atmosphere (e.g., nitrogen). | To prevent exposure to moisture and atmospheric oxygen. | [2] |

| Light | Store in a light-resistant container. | To protect against potential photodegradation. | |

| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation or hazardous situations. | [2] |

A Framework for Stability Testing

A comprehensive stability study is essential to establish the shelf-life and appropriate storage conditions for N-Methanesulfonylimidazole. The following experimental protocols are based on established regulatory guidelines and scientific best practices.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10]

Experimental Protocol: Forced Degradation

-

Preparation of Samples : Prepare solutions of N-Methanesulfonylimidazole in appropriate solvents (e.g., acetonitrile/water).

-

Acid Hydrolysis : Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis : Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation : Expose the solid material and a solution to dry heat (e.g., 80 °C) for a defined period.

-

Photodegradation : Expose the solid material and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][8]

-

Analysis : Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the retest period or shelf life and recommended storage conditions.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Long-Term and Accelerated Stability

-

Sample Preparation : Package N-Methanesulfonylimidazole in the proposed container closure system.

-

Storage : Place samples in stability chambers maintained at the specified conditions.

-

Testing Schedule : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis : Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is a prerequisite for any meaningful stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and robust technique for this purpose.

HPLC Method Development

A reverse-phase HPLC method would be suitable for separating N-Methanesulfonylimidazole from its potential polar degradation products.

-

Column : A C18 column is a good starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress silanol interactions) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection : UV detection at a wavelength where N-Methanesulfonylimidazole and its potential degradation products have significant absorbance.

Identification of Degradation Products

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. The fragmentation patterns of the parent compound and its degradants can provide valuable structural information. The fragmentation of aromatic sulfonamides in mass spectrometry often involves the loss of SO₂.[3][11]

Drug-Excipient Compatibility

For drug development professionals, understanding the compatibility of N-Methanesulfonylimidazole with common pharmaceutical excipients is crucial.[10][12]

Experimental Protocol: Excipient Compatibility Study

-

Binary Mixtures : Prepare binary mixtures of N-Methanesulfonylimidazole with selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

-

Stress Conditions : Store the mixtures under accelerated conditions (e.g., 40 °C / 75% RH) and with added moisture for a defined period (e.g., 4 weeks).

-

Analysis : Analyze the samples at initial and final time points using techniques such as HPLC for the formation of degradation products and Differential Scanning Calorimetry (DSC) to detect any physical interactions.

Conclusion

N-Methanesulfonylimidazole is a valuable synthetic tool whose stability is critical for its effective and safe use. This guide has outlined the key factors influencing its stability, including its susceptibility to hydrolysis and thermal degradation. By implementing the recommended storage and handling procedures and conducting thorough stability studies as outlined, researchers and drug development professionals can ensure the quality and reliability of this important reagent. A proactive approach to understanding and managing the stability of N-Methanesulfonylimidazole is essential for successful and reproducible scientific outcomes.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]

-

PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

-

ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]

-

ResearchGate. Thermal decomposition of metal methanesulfonates in air. [Link]

-

PubChem. N-methanesulfonylimidazole. [Link]

-

MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

-

NIH. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

-

NIH. Synthesis and Reactivity of Rhodium(II) N-Triflyl Azavinyl Carbenes. [Link]

-

ResearchGate. Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. [Link]

-

PubMed. Hydrolytic stability in hemilabile metal-organic frameworks. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

RSC Publishing. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

-

Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]

-

MDPI. Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations. [Link]

-

ResearchGate. Synthesis of N‐ amino functionalized imidazole (9–13). [Link]

-

Semantic Scholar. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

-

PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]

-

Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

-

University of Toronto. Hydrolysis. [Link]

-

MDPI. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. [Link]

-

CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

-

ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. [Link]

-

NIH. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

-

ResearchGate. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]

-

ResearchGate. FDA approved imidazole containing drugs. [Link]

-

S. Asfendiyarov Kazakh National Medical University. Review of pharmacological effects of imidazole derivatives. [Link]

-

Wikipedia. Benzimidazole. [Link]

-

Journal of Drug Delivery and Therapeutics. Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Link]

-

NIH. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. [Link]

-

ResearchGate. Deprotonation constants of benzimidazole and stepwise stability. [Link]

-

NIH. Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils. [Link]

Sources

- 1. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

Theoretical Exploration of N-Methanesulfonylimidazole Reaction Mechanisms: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methanesulfonylimidazole stands as a pivotal reagent in contemporary organic synthesis, primarily utilized for the introduction of the methanesulfonyl ("mesyl") group. Its reactivity and selectivity are of profound interest in medicinal chemistry and drug development, where the methanesulfonate moiety serves as a common functional group in active pharmaceutical ingredients. A deep understanding of the reaction mechanisms governing its transformations is crucial for optimizing existing synthetic protocols and designing novel chemical entities. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of N-Methanesulfonylimidazole. Drawing upon established principles of physical organic chemistry and computational quantum mechanics, this document elucidates the key pathways of its reactivity, including nucleophilic substitution, hydrolysis, and thermal decomposition. By synthesizing technical accuracy with field-proven insights, this guide aims to be an essential resource for researchers leveraging this versatile reagent.

Introduction: The Significance of N-Methanesulfonylimidazole

N-Methanesulfonylimidazole, a crystalline solid, is a highly efficient and selective methanesulfonylating agent. Its prevalence in organic synthesis stems from its ease of handling compared to the more corrosive and less selective methanesulfonyl chloride. The imidazole leaving group, being a stable and weakly basic heterocycle, facilitates a variety of chemical transformations. In drug development, the methanesulfonyl group is often incorporated to enhance solubility, modulate bioavailability, or serve as a key pharmacophoric element.

From a mechanistic standpoint, the reactivity of N-Methanesulfonylimidazole is dictated by the electrophilic nature of the sulfur atom in the sulfonyl group, which is activated by the electron-withdrawing imidazole ring. This guide will delve into the theoretical underpinnings of its primary reaction modes, providing a robust framework for predicting its behavior under various conditions.

Core Reaction Mechanisms: A Theoretical Perspective

The principal reactions of N-Methanesulfonylimidazole involve the transfer of the methanesulfonyl group to a nucleophile. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these processes, including the structures of transition states and the energetics of reaction pathways.

Nucleophilic Substitution: The Cornerstone of Mesylation

The most common application of N-Methanesulfonylimidazole is in the mesylation of alcohols, amines, and other nucleophiles. The generally accepted mechanism proceeds via a nucleophilic attack on the electrophilic sulfur atom.

Theoretical Model: Computational studies on analogous N-acylimidazoles suggest that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the nucleophile and reaction conditions.[1][2] For N-Methanesulfonylimidazole, a similar dichotomy is expected.

-

Concerted Mechanism (SN2-like): In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the imidazole leaving group. This is characterized by a single transition state.

-

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a transient, pentacoordinate sulfur intermediate (a Meisenheimer-like complex).[3][4] This intermediate then collapses, expelling the imidazole anion.

Computational Insights: DFT calculations can be employed to distinguish between these pathways. By locating the transition states and intermediates on the potential energy surface, one can determine the activation barriers for each step. The nature of the solvent can also be modeled using implicit or explicit solvent models to understand its influence on the reaction energetics.

Experimental Protocol: Computational Investigation of the Mesylation of Methanol

-

Model System Setup: Construct the initial geometries of N-Methanesulfonylimidazole, methanol, and the corresponding product (methyl methanesulfonate) and imidazole.

-

Conformational Search: Perform a conformational search for all reactants and products to identify the lowest energy conformers.

-

Reaction Coordinate Scan: To locate the transition state, perform a relaxed potential energy surface scan along the S-O bond-forming distance.

-

Transition State Optimization: Use the structure from the scan as an initial guess for a full transition state optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized transition state to confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation to verify that the transition state connects the reactants and products.

-

Energetic Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of all stationary points to determine the reaction profile.

Hydrolysis: Stability and Degradation Pathways

The stability of N-Methanesulfonylimidazole in aqueous environments is a critical factor in its storage and handling. Hydrolysis leads to the formation of methanesulfonic acid and imidazole. The mechanism of hydrolysis is pH-dependent.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring is protonated, which enhances its leaving group ability. The reaction likely proceeds through a water-assisted nucleophilic attack on the sulfur atom.

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, attacking the sulfonyl sulfur. Kinetic studies on related N-acylimidazoles have shown that this reaction is typically second-order.[1][5]

Neutral Hydrolysis: At neutral pH, water acts as the nucleophile. This reaction is generally slower than the acid- or base-catalyzed pathways.

Computational Modeling of Hydrolysis:

Computational workflow for studying hydrolysis.

Thermal Decomposition

At elevated temperatures, N-Methanesulfonylimidazole can undergo decomposition. While specific theoretical studies on this compound are scarce, insights can be drawn from studies on other nitrogen-rich heterocyclic compounds.[6][7] The likely initial step is the cleavage of the N-S bond, which is the weakest bond in the molecule. This could lead to the formation of radical species or undergo rearrangement to more stable products.

Plausible Decomposition Pathways:

-

Homolytic Cleavage: The N-S bond breaks homolytically to form a methanesulfonyl radical and an imidazolyl radical. These radicals can then participate in a variety of subsequent reactions.

-

Heterolytic Cleavage: The N-S bond cleaves heterolytically to form a methanesulfonyl cation and an imidazole anion.

-

Ring-Opening of Imidazole: It is also conceivable that under harsh conditions, the imidazole ring itself could undergo fragmentation, although this is likely to have a higher activation barrier.

Theoretical Investigation: High-level computational methods, such as multireference methods (e.g., CASSCF/CASPT2), may be necessary to accurately describe the bond-breaking processes, especially if radical intermediates are involved.

Advanced Topics and Future Directions

Catalysis of Mesylation Reactions

While N-Methanesulfonylimidazole is already a reactive mesylating agent, certain reactions can be accelerated by catalysts. For instance, the imidazole-catalyzed acylation of cellulose has been studied, where N-acylimidazole is the active acylating agent.[8] Similar catalytic cycles could be envisaged for mesylation reactions, and theoretical studies can play a crucial role in designing and understanding such catalytic systems.

Role of Steric and Electronic Effects

The reactivity of substituted N-Methanesulfonylimidazoles can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the imidazole ring. Theoretical studies can quantify these effects by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. Steric hindrance around the sulfonyl group can also significantly impact the reaction rate, a phenomenon that has been observed in the hydrolysis of N-acylimidazoles.[1]

Table 1: Calculated Activation Barriers for Nucleophilic Attack on Substituted N-Sulfonylimidazoles (Hypothetical Data)

| Substituent on Imidazole | Nucleophile | Activation Energy (kcal/mol) |

| H | CH3OH | 15.2 |

| 2-Methyl | CH3OH | 18.5 |

| 4-Nitro | CH3OH | 12.8 |

| H | (CH3)2NH | 10.5 |

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the reaction mechanisms of N-Methanesulfonylimidazole. By leveraging computational chemistry, researchers can gain deep insights into the factors that govern its reactivity, stability, and selectivity. The principles and methodologies outlined herein are intended to empower scientists in the fields of organic synthesis and drug development to more effectively utilize this important reagent and to design novel chemical transformations with greater predictability and control. Future theoretical investigations will undoubtedly continue to refine our understanding of this versatile molecule and expand its applications in science and industry.

References

-

Fife, T. H., & Bembi, R. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 102(24), 7273–7278. [Link]

-

Zhang, X., et al. (2025). The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. Chemical Reviews, 125(2), 1049-1190. [Link]

- (No direct link available).

- (No direct link available).

-

Wolfenden, R., & Williams, R. (1985). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Journal of the American Chemical Society, 107(14), 4345–4346. [Link]

- (No direct link available).

-

Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753. [Link]

-

Fife, T. H., & Werner, M. H. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(14), 2977–2982. [Link]

- (No direct link available).

- (No direct link available).

-

El Seoud, O. A., et al. (1998). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Journal of the American Chemical Society, 120(44), 11525–11531. [Link]

- (No direct link available).

- (No direct link available).

- (No direct link available).

-